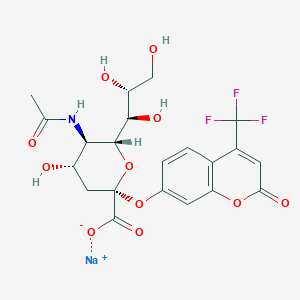

CF3MU-Neu5Ac Sodium Salt

Description

Significance of Sialic Acids in Biological Systems

Sialic acids are a family of nine-carbon backbone sugars that are typically located at the outermost ends of glycan chains on the surfaces of all vertebrate cells and most secreted proteins. nih.gov This terminal positioning makes them crucial mediators and modulators of a vast range of physiological and pathological activities. nih.gov Their ubiquitous nature and negative charge contribute significantly to the biophysical properties of cells, preventing unwanted interactions in the bloodstream through charge repulsion. nih.gov

The biological roles of sialic acids are diverse and impactful. They are involved in cell-cell recognition, communication, and signaling, which are fundamental to development and tissue organization. nih.gov In the nervous system, sialic acids are integral to neuronal function and development. nih.gov They also play a critical role in the immune system, where they are components of ligands for selectin family adhesion molecules that mediate leukocyte trafficking and are recognized by Siglec family proteins that regulate immune responses. nih.govresearchgate.net Furthermore, sialic acids can act as receptors for various pathogens and toxins, making them key players in infectious diseases. nih.govnih.gov The structural diversity of sialic acids, with over 80 known members, allows for a wide range of functions, from stabilizing molecules and membranes to masking biological recognition sites. tandfonline.comfrontiersin.org

Biological Roles and Diversity of Neuraminidases (Sialidases)

Neuraminidases, or sialidases, are enzymes that cleave terminal sialic acid residues from glycoconjugates like glycoproteins and glycolipids. mdpi.comnih.gov This enzymatic activity is a critical post-translational modification that can alter the function of the target molecule. nih.gov Neuraminidases are found across a wide range of organisms, from viruses and bacteria to mammals, and exhibit significant diversity in their properties and biological roles. researchgate.netwikipedia.org

In mammals, four main neuraminidase isoforms have been identified: NEU1, NEU2, NEU3, and NEU4. researchgate.netmdpi.com These isoforms are encoded by distinct genes and exhibit different subcellular localizations, substrate specificities, and tissue expression patterns, suggesting they have unique biological functions. researchgate.netmdpi.com

NEU1 is primarily a lysosomal enzyme involved in the breakdown of glycoproteins. researchgate.netnih.gov It can, however, translocate to the cell surface of various cell types, including immune and endothelial cells, where it can modulate receptor activity. researchgate.net NEU1 is the most abundant isoform in many tissues. nih.govmdpi.com

NEU2 is a cytosolic sialidase. researchgate.net It has been implicated in conditions like cancer and sialidosis. bpsbioscience.com

NEU3 is associated with the plasma membrane and has a preference for ganglioside substrates. researchgate.netnih.gov It is highly expressed in tissues such as the heart, thymus, and skeletal muscle. mdpi.com

NEU4 is found in lysosomes, mitochondria, and the endoplasmic reticulum. researchgate.net It is involved in processes like neural differentiation and mitochondrial apoptosis. mdpi.com

Table 1: Mammalian Neuraminidase Isoforms and Their Properties

| Isoform | Primary Localization | Key Substrates/Roles |

|---|---|---|

| NEU1 | Lysosomes, Cell Surface | Glycoproteins, Receptor Modulation researchgate.netnih.gov |

| NEU2 | Cytosol | Implicated in Cancer and Sialidosis researchgate.netbpsbioscience.com |

| NEU3 | Plasma Membrane | Gangliosides researchgate.netnih.gov |

| NEU4 | Lysosomes, Mitochondria, ER | Neural Differentiation, Apoptosis researchgate.netmdpi.com |

Bacterial Neuraminidases in Microbial Pathogenesis

Many pathogenic bacteria produce neuraminidases that play a crucial role in infection. jci.orgunc.edu These enzymes can cleave sialic acids from host cell surfaces, which can have several consequences that benefit the bacteria. jci.orgunc.edu For instance, this can expose underlying receptors, facilitating bacterial adhesion to host tissues. jci.org Bacterial neuraminidases are also involved in nutrient acquisition, as sialic acid can serve as a carbon and nitrogen source for some bacteria. mdpi.com

A significant role of bacterial neuraminidases in pathogenesis is their contribution to biofilm formation. jci.orgunc.edu Biofilms are communities of bacteria embedded in a self-produced matrix, which provides protection from the host immune system and antibiotics. By modifying bacterial surface properties, neuraminidases can promote the initial stages of biofilm development, which is critical for establishing chronic infections. mdpi.comjci.org The involvement of neuraminidases in these key virulence-related processes makes them attractive targets for the development of new antibacterial therapies. jci.orgresearchgate.net

Viral Neuraminidase Function in Replication Cycles

The neuraminidase of the influenza virus is a well-studied example of a viral neuraminidase. It is a surface glycoprotein (B1211001) essential for the virus's life cycle. nih.govresearchgate.net The primary function of viral neuraminidase occurs at the end of the replication cycle. nih.gov After new virus particles are assembled and bud from the host cell, they remain attached to the cell surface via the interaction between the viral hemagglutinin protein and sialic acids on the host cell membrane. wikipedia.orgbritannica.com

Viral neuraminidase cleaves these sialic acid residues, releasing the newly formed virions and allowing them to infect other cells. wikipedia.orgbritannica.com This enzymatic activity also prevents the aggregation of newly released virus particles, further promoting their spread. wikipedia.org In addition to its role in viral release, there is evidence suggesting that viral neuraminidase may also play a role in the early stages of infection by helping the virus move through the mucus of the respiratory tract to reach target cells. nih.gov Due to its critical role in viral replication, influenza neuraminidase is a major target for antiviral drugs. researchgate.netbritannica.com

Principles of Fluorometric Enzyme Assays and Substrate Design

Fluorometric enzyme assays are highly sensitive methods used to measure enzyme activity. wikipedia.orgcreative-enzymes.com These assays rely on the principle of fluorescence, where a molecule absorbs light at one wavelength and emits it at a longer wavelength. wikipedia.orgcreative-enzymes.com The core of a fluorometric enzyme assay is a substrate that undergoes a change in its fluorescent properties upon being acted upon by the enzyme. creative-enzymes.com

The design of a fluorogenic substrate is crucial for a successful assay. Ideally, the substrate itself is non-fluorescent or has very low fluorescence. When the enzyme cleaves the substrate, a highly fluorescent product is released. creative-enzymes.com The rate of the increase in fluorescence is directly proportional to the enzyme's activity. bpsbioscience.com This approach offers several advantages, including high sensitivity, allowing for the detection of low enzyme concentrations, and the ability to be used in high-throughput screening formats. universityofcalifornia.eduasm.org

For neuraminidase assays, a common fluorogenic substrate is 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). asm.orgplos.org The CF3MU-Neu5Ac Sodium Salt is a variation of this type of substrate, designed for high sensitivity in detecting sialidase activity. researchgate.net The design of such substrates involves attaching a fluorescent reporter group (the fluorophore) to a sialic acid molecule via a bond that the neuraminidase can cleave. The choice of the fluorophore and the linker chemistry are critical for optimizing the assay's performance in terms of signal-to-noise ratio and kinetic properties. creative-enzymes.commedicallabnotes.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H21F3NNaO11 |

|---|---|

Molecular Weight |

543.4 g/mol |

IUPAC Name |

sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

InChI |

InChI=1S/C21H22F3NO11.Na/c1-8(27)25-16-12(28)6-20(19(32)33,36-18(16)17(31)13(29)7-26)35-9-2-3-10-11(21(22,23)24)5-15(30)34-14(10)4-9;/h2-5,12-13,16-18,26,28-29,31H,6-7H2,1H3,(H,25,27)(H,32,33);/q;+1/p-1/t12-,13+,16+,17+,18+,20+;/m0./s1 |

InChI Key |

BTQBNKHNJNDOSZ-KEIUTPEISA-M |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)O.[Na+] |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)O.[Na+] |

Origin of Product |

United States |

Cf3mu Neu5ac Sodium Salt: a Trifluoromethylumbelliferyl Conjugated Fluorogenic Substrate

Chemical Structure and Basis for Fluorogenic Activity of CF3MU-Neu5Ac Sodium Salt

The fluorogenic nature of this compound is a direct result of its composite structure. The molecule consists of two key functional parts: the trifluoromethylumbelliferyl moiety, which is responsible for fluorescence, and the sialic acid (N-acetylneuraminic acid or Neu5Ac) moiety, which is recognized and cleaved by neuraminidase enzymes. nih.govwikipedia.org

The Role of the Trifluoromethylumbelliferyl Moiety in Fluorescence Emission

The trifluoromethylumbelliferyl (CF3MU) group is a derivative of umbelliferone (B1683723), a well-known fluorophore. cuni.cz In the intact substrate molecule, the fluorescence of the CF3MU moiety is quenched. Enzymatic cleavage of the glycosidic bond linking the CF3MU group to the sialic acid residue liberates the free fluorophore, 4-trifluoromethylumbelliferone. scbt.cominterchim.fr This release results in a significant increase in fluorescence, which can be measured to quantify enzyme activity.

The inclusion of a trifluoromethyl group on the umbelliferone core alters its electronic and spectral properties. scbt.com This modification can lead to a lower pKa of the resulting fluorophore, which is advantageous for maintaining high fluorescence in physiological pH ranges. abcam.com The excitation and emission maxima of the liberated 4-trifluoromethylumbelliferone are key parameters for its detection. For instance, the related compound 3-cyano-4-trifluoromethylumbelliferone exhibits excitation and emission maxima at 440 nm and 500 nm, respectively, at neutral pH. tandfonline.com

The Sialic Acid Moiety as the Enzymatic Recognition Element

The sialic acid (N-acetylneuraminic acid, Neu5Ac) component of the substrate serves as the specific target for neuraminidase enzymes. nih.govbritannica.com Neuraminidases, also known as sialidases, are a family of enzymes that catalyze the hydrolysis of terminal sialic acid residues from various glycoconjugates. wikipedia.orgbritannica.com This enzymatic action is a crucial step in processes such as the release of new influenza virus particles from infected cells. britannica.complos.org

The enzyme recognizes and binds to the sialic acid portion of the CF3MU-Neu5Ac molecule, catalyzing the cleavage of the α-ketosidic linkage. nih.gov This specificity ensures that the fluorescence signal is directly proportional to the activity of the neuraminidase being studied. The design of the substrate allows it to be used for detecting a variety of neuraminidases, including those from viral, bacterial, and eukaryotic sources. nih.gov

Comparative Advantages of this compound in Neuraminidase Detection

This compound offers several advantages over other fluorogenic substrates for the detection of neuraminidase activity, particularly in terms of sensitivity and spectral characteristics in biological samples.

Enhanced Sensitivity for Low Enzyme Activities

One of the primary advantages of CF3MU-Neu5Ac is its high sensitivity, which allows for the detection of very low levels of neuraminidase activity. nih.gov This is especially critical when studying enzymes that are expressed at low levels or when working with limited sample material. nih.gov The chemical synthesis of CF3MU-Neu5Ac was specifically aimed at overcoming the limitations in sensitivity of previously available substrates. nih.gov Kinetic analyses have confirmed that it is a highly sensitive substrate for a range of different sialidases. nih.gov This enhanced sensitivity makes it suitable for applications such as the in vivo examination of sialidases and the detection of recombinant sialidases through expression cloning. nih.gov

Considerations for Spectral Properties in Biological Contexts

The spectral properties of a fluorogenic substrate are a crucial consideration for its use in biological assays, where background fluorescence from cellular components can be a significant issue. The trifluoromethyl group in the CF3MU moiety can shift the excitation and emission wavelengths, potentially reducing interference from autofluorescence. abcam.comtandfonline.com For example, 4-trifluoromethylumbelliferyl-β-D-galactopyranoside, a related compound, is described as a blue-green fluorogenic probe. abcam.com The precise spectral characteristics of the liberated 4-trifluoromethylumbelliferone allow for the design of assays with high signal-to-noise ratios. Careful selection of excitation and emission filters is necessary to optimize detection and minimize background. plos.org

Comparative Analysis with Other Fluorogenic Neuraminidase Substrates

This compound is part of a broader class of fluorogenic substrates used for neuraminidase detection. A common and widely used substrate is 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). isirv.orgasm.org

| Feature | This compound | 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) |

| Fluorophore | 4-Trifluoromethylumbelliferone | 4-Methylumbelliferone (B1674119) |

| Key Advantage | Higher sensitivity, suitable for low enzyme activities. nih.gov | Well-established and widely used in influenza surveillance. plos.orgasm.org |

| Spectral Properties | Modified spectral properties due to the trifluoromethyl group, potentially reducing background fluorescence. abcam.comtandfonline.com | Liberated 4-methylumbelliferone has excitation and emission maxima around 360 nm and 450 nm, respectively, which can be pH-dependent. plos.org |

Methodological Approaches for Neuraminidase Assays Using Cf3mu Neu5ac Sodium Salt

Optimization of Fluorometric Assay Conditions for CF3MU-Neu5Ac Sodium Salt

The accuracy and sensitivity of any enzyme assay hinge on the careful optimization of reaction conditions. For fluorometric assays utilizing this compound, several parameters must be considered to ensure reliable and reproducible results.

Buffer Systems and pH Considerations

The choice of buffer and its pH is critical as it directly impacts both the enzyme's catalytic activity and the fluorescence of the liberated 4-trifluoromethylumbelliferone (CF3MU). Neuraminidases from different sources exhibit optimal activity at varying pH values. For instance, many viral and bacterial neuraminidases function optimally in a slightly acidic environment. A commonly employed buffer for neuraminidase assays is the 2-(N-morpholino)ethanesulfonic acid (MES) buffer. researchgate.net

One of the significant advantages of this compound is that the resulting fluorophore, CF3MU, does not require a pH shift to achieve full fluorescence. oup.com This is in contrast to the more traditional substrate, 4-methylumbelliferyl-α-D-N-acetylneuraminic acid (MU-Neu5Ac), where a stop solution with a high pH (typically around 10) is necessary to maximize the fluorescence of the 4-methylumbelliferone (B1674119) product. oup.com The ability to conduct the assay at a constant, optimal pH for the enzyme simplifies the procedure and makes it more amenable to continuous monitoring and high-throughput applications.

Table 1: Recommended Buffer Systems for Neuraminidase Assays

| Buffer System | Typical pH Range | Common Applications |

| MES | 5.5 - 6.7 | Viral and bacterial neuraminidase assays |

| Sodium Acetate (B1210297) | 4.0 - 5.5 | Lysosomal sialidase assays |

| Phosphate-Citrate | 5.0 - 7.0 | Trypanosoma trans-sialidase assays |

When establishing a new neuraminidase assay with this compound, it is advisable to perform a pH-rate profile to determine the optimal pH for the specific enzyme under investigation. This involves measuring the enzyme activity across a range of pH values using appropriate buffer systems.

Substrate Concentration and Temperature Optimization

The concentration of this compound used in the assay is a key determinant of the reaction velocity. To accurately determine kinetic parameters such as the Michaelis constant (Kм) and maximum velocity (Vmax), it is essential to measure the initial reaction rates at various substrate concentrations. The Kм value represents the substrate concentration at which the reaction rate is half of Vmax and is an intrinsic property of the enzyme-substrate pair. For the bacterial sialidase NedA from Micromonospora viridifaciens, the Kм value for CF3MU-Neu5Ac has been determined to be 4.0 µM. nih.gov

For routine enzyme activity measurements, the substrate concentration is typically set at or above the Kм value to ensure that the reaction rate is proportional to the enzyme concentration. However, for determining the Kм itself, a range of concentrations both below and above the expected Kм should be tested. A study on Trypanosoma cruzi trans-sialidase utilized CF3MU-Neu5Ac in a concentration range of 0.01 to 1 mM. oup.com

Table 2: Example Substrate Concentration Range for Kм Determination

| Substrate Concentration (µM) |

| 0.5 |

| 1.0 |

| 2.5 |

| 5.0 |

| 10.0 |

| 20.0 |

| 50.0 |

| 100.0 |

Temperature is another critical factor that influences enzyme activity. Most neuraminidase assays are performed at a constant temperature of 37°C to mimic physiological conditions. plos.org It is crucial to pre-incubate all assay components at the desired temperature to avoid fluctuations that could affect the reaction rate. plos.org For enzymes from thermophilic or psychrophilic organisms, the optimal temperature may vary significantly. Therefore, a temperature profile may be necessary to identify the optimal condition for a specific neuraminidase.

Quantitative Detection and Measurement of Neuraminidase Activity

The enzymatic cleavage of this compound by neuraminidase releases the fluorescent product 4-trifluoromethylumbelliferone (CF3MU). The rate of increase in fluorescence is directly proportional to the neuraminidase activity.

Fluorescence Spectroscopy Techniques

The fluorescence of CF3MU is typically measured using a fluorescence microplate reader or a spectrofluorometer. The excitation and emission wavelengths for the fluorophore resulting from the cleavage of umbelliferyl-based substrates are generally in the range of 320-365 nm for excitation and 445-460 nm for emission. plos.orgresearchgate.net It is recommended to determine the optimal excitation and emission wavelengths for CF3MU using the specific instrument available in the laboratory.

To quantify the amount of product formed, a standard curve should be generated using known concentrations of the free fluorophore, 4-trifluoromethylumbelliferone. This allows for the conversion of relative fluorescence units (RFU) to the molar amount of product, enabling the calculation of the reaction velocity in terms of moles per unit time.

Data Acquisition and Analysis Protocols

For kinetic studies, fluorescence measurements are typically taken at regular intervals over a defined period. It is important to ensure that the measurements are taken during the initial phase of the reaction, where the reaction rate is linear. This is generally achieved when less than 10-15% of the substrate has been consumed. plos.org

The initial reaction velocities obtained at different substrate concentrations are then plotted against the substrate concentration. The resulting data can be fitted to the Michaelis-Menten equation using non-linear regression analysis software to determine the Kм and Vmax values. oup.com

The Michaelis-Menten equation is as follows:

V = ( Vmax * [S] ) / ( Kм + [S] )

Where:

V is the initial reaction velocity

Vmax is the maximum reaction velocity

[S] is the substrate concentration

Kм is the Michaelis constant

High-Throughput Screening Applications with this compound

The favorable properties of this compound, particularly its high sensitivity and the fact that it does not require a pH shift for fluorescence detection, make it an excellent substrate for high-throughput screening (HTS) of neuraminidase inhibitors. oup.com HTS assays are essential for the discovery of new antiviral drugs and other therapeutic agents that target neuraminidase activity.

In a typical HTS setup, a large library of compounds is screened for their ability to inhibit the activity of a target neuraminidase. The assay is usually performed in a microtiter plate format (e.g., 96-well or 384-well plates). The reaction mixture, containing the enzyme, buffer, and this compound, is dispensed into the wells, followed by the addition of the test compounds. After a defined incubation period, the fluorescence is measured. A decrease in fluorescence in the presence of a test compound compared to a control without the compound indicates potential inhibition of the neuraminidase.

The suitability of CF3MU-Neu5Ac for microtiter analysis of multiple kinetic parameters of a large number of clones has been demonstrated, highlighting its utility in screening applications. oup.com The simplified assay protocol, without the need for a stop solution, streamlines the HTS process and reduces the potential for errors.

Miniaturization and Automation for Large-Scale Assays

The quest for novel neuraminidase inhibitors has been significantly accelerated by the development of high-throughput screening (HTS) methodologies. Assays utilizing the fluorogenic substrate this compound are particularly well-suited for miniaturization and automation, allowing for the rapid screening of extensive compound libraries. universityofcalifornia.edu The enzymatic reaction, where neuraminidase cleaves the substrate to release a highly fluorescent product, provides a robust and sensitive signal that can be readily detected in microplate formats. abcam.com

The transition from traditional single-tube assays to miniaturized formats, such as 96-well and 384-well plates, is a cornerstone of large-scale screening campaigns. abcam.comassaygenie.com This reduction in assay volume offers multiple advantages, including a significant decrease in the consumption of costly reagents like the CF3MU-Neu5Ac substrate and the target enzyme. nih.gov Furthermore, miniaturization increases the throughput, enabling the testing of thousands of compounds per day. assaygenie.com Automation is critical to leveraging the full potential of miniaturized assays. nih.gov Robotic liquid handling systems can perform serial dilutions of test compounds, dispense reagents, and manage plate incubations with high precision, minimizing the variability associated with manual pipetting. nih.gov The entire process, from reagent addition to signal detection with a fluorescence microplate reader, can be integrated into a seamless automated workflow. abcam.com This not only enhances reproducibility but also reduces the hands-on time required, freeing up researchers for data analysis and follow-up studies. researchgate.net

The primary goal of these automated screens is to quickly identify "hits"—compounds that inhibit neuraminidase activity. universityofcalifornia.edu The assay's design must be robust, with a large window between the signals of the positive and negative controls to ensure reliable hit identification. nih.gov The use of this compound, a substrate analogous to the widely used MUNANA, supports sensitive detection, which is crucial for identifying inhibitors with varying potencies. assaygenie.comresearchgate.net

Table 1: Key Parameters and Advantages of Miniaturized and Automated Neuraminidase Assays

| Parameter | Description | Advantage | Citation |

| Assay Format | 96-well or 384-well microtiter plates. | Reduced reagent volume, lower cost, increased sample throughput. | abcam.comassaygenie.comnih.gov |

| Detection Method | Fluorometric; measurement of fluorescence released upon substrate cleavage. | High sensitivity, wide dynamic range. | abcam.comassaygenie.com |

| Automation | Use of robotic systems for liquid handling and plate reading. | Increased throughput, high reproducibility, reduced manual error. | nih.govnih.gov |

| Throughput | Capable of screening thousands of samples per day. | Rapid identification of potential inhibitors from large compound libraries. | universityofcalifornia.eduassaygenie.com |

| Substrate | Fluorogenic substrates like CF3MU-Neu5Ac enable a simple "mix-and-read" format. | Assay can often be performed without separation steps, simplifying the workflow. | abcam.com |

Strategies for Managing Potential Assay Interferences

While fluorometric neuraminidase assays using substrates like this compound are powerful, they are susceptible to various forms of interference that can lead to false-positive or false-negative results. plos.org A comprehensive understanding of these potential artifacts and the implementation of rigorous control strategies are essential for generating reliable data.

One significant source of interference is optical interference from the test compounds themselves. Many library compounds are colored or autofluorescent at the excitation and emission wavelengths used for detection (e.g., Ex/Em = ~320/~450 nm), which can artificially increase or decrease the measured signal. abcam.com Another issue is the "inner filter effect," where high concentrations of a substrate, such as the closely related MUNANA, can absorb excitation or emission light, leading to non-linear fluorescence response. plos.org This spectroscopic interference can impact the accurate determination of enzyme kinetics. plos.org

False positives can also arise from compounds that destabilize the enzyme or react directly with the substrate, rather than acting as true inhibitors. Conversely, false negatives might occur if a compound interferes with the detection system or if assay conditions are not optimized. plos.org For instance, in cell-based multi-cycle assays, compounds that block virus release, like oseltamivir, can be identified, whereas they would be missed in a single-cycle assay format. nih.gov The genetic makeup of the virus, particularly mutations in the hemagglutinin (HA) gene, can also mask or falsely suggest neuraminidase inhibitor resistance. plos.org

To mitigate these issues, several strategies can be employed. Running parallel assays in the absence of the enzyme allows for the identification and subtraction of background fluorescence from test compounds. It is also crucial to run appropriate controls, including positive controls (known inhibitors like Oseltamivir carboxylate or Zanamivir) and negative controls (inactive compounds or vehicle, typically DMSO). universityofcalifornia.edunih.gov To address spectroscopic interference from the substrate, correction factors can be determined by measuring the fluorescence of the product in the presence of varying concentrations of the substrate. plos.org Furthermore, maintaining a consistent DMSO concentration across all wells is important, as it can affect enzyme activity. nih.gov In clinical or surveillance settings, using external, patient-like reference materials can help challenge the assay more rigorously than standard kit controls. seracare.com Adjusting assay conditions, such as pH, can also help circumvent false positives from non-influenza sialidases that may be present in a sample. plos.org

Table 2: Common Interferences in Fluorometric Neuraminidase Assays and Mitigation Strategies

| Type of Interference | Description | Mitigation Strategy | Citation |

| Compound Autofluorescence | Test compounds fluoresce at the detection wavelengths, causing false-positive signals. | Measure compound fluorescence in a parallel assay without the enzyme and subtract the background. | nih.gov |

| Spectroscopic Interference (Inner Filter Effect) | High concentrations of the substrate absorb excitation or emission light, leading to inaccurate readings. | Determine and apply correction factors; perform assays under initial rate conditions (≤15% substrate conversion). | plos.org |

| Light Scattering/Quenching | Compounds absorb the emitted fluorescence or scatter excitation light, causing false-negative signals. | Pre-screening compounds for optical properties; use of appropriate controls. | plos.org |

| Non-Specific Inhibition | Compounds inhibit the enzyme through non-specific mechanisms (e.g., aggregation, denaturation). | Perform counter-screens and mechanism-of-action studies on initial hits. | nih.gov |

| Contaminating Sialidases | Sialidases from other sources (e.g., bacteria, other viruses) in the sample can cause false positives. | Optimize assay pH to be specific for influenza neuraminidase activity. | plos.org |

| Assay Format Mismatch | A single-cycle assay format may fail to detect inhibitors of viral release. | Use a multi-cycle replication assay format when screening for inhibitors of viral egress. | nih.gov |

| Genetic Variation (HA) | Mutations in the hemagglutinin (HA) gene can alter susceptibility results, leading to false positives or negatives. | Sequence both HA and NA genes; use clinically relevant cell lines (e.g., with human-like receptors). | plos.org |

Enzyme Kinetics and Mechanistic Investigations Utilizing Cf3mu Neu5ac Sodium Salt

Determination of Steady-State Kinetic Parameters for Neuraminidase-Catalyzed Hydrolysis of CF3MU-Neu5Ac Sodium Salt (K_m, V_max)

The steady-state kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max), are fundamental to characterizing the catalytic efficiency of an enzyme with a given substrate. For the hydrolysis of this compound by neuraminidase, these parameters provide insight into the enzyme's affinity for this specific substrate and its maximum catalytic rate.

A representative table for such data would typically be structured as follows:

| Neuraminidase Source | K_m (µM) | V_max (µmol/min/mg) |

| Influenza A (H1N1) | Data not available | Data not available |

| Vibrio cholerae | Data not available | Data not available |

| Human NEU2 | Data not available | Data not available |

| Human NEU3 | Data not available | Data not available |

| This table illustrates the format for presenting steady-state kinetic parameters. Specific values for this compound are not available in the reviewed literature. |

Analysis of Neuraminidase Inhibition Kinetics with this compound as Substrate

This compound serves as an effective substrate in assays designed to screen for and characterize neuraminidase inhibitors. By measuring the rate of its hydrolysis in the presence of varying concentrations of a potential inhibitor, the mechanism of inhibition can be elucidated.

In competitive inhibition, the inhibitor molecule competes with the substrate (this compound) for binding to the active site of the neuraminidase. A competitive inhibitor will increase the apparent K_m of the substrate without affecting the V_max. This is because at sufficiently high substrate concentrations, the substrate can outcompete the inhibitor for binding to the active site.

When analyzing competitive inhibition using this compound, one would expect to see the following changes in kinetic parameters:

| Inhibition Type | Apparent K_m | Apparent V_max |

| Competitive | Increases | Unchanged |

| This table demonstrates the expected changes in kinetic parameters for competitive inhibition. Specific data using this compound as the substrate was not found in the searched literature. |

Non-competitive and uncompetitive inhibition involve the inhibitor binding to sites on the enzyme other than the active site.

Non-competitive inhibition occurs when the inhibitor binds to an allosteric site, a location on the enzyme distinct from the active site. nih.gov This binding can happen whether or not the substrate is already bound. nih.gov A non-competitive inhibitor reduces the V_max of the enzyme but does not affect the K_m. nih.gov This is because the inhibitor does not block substrate binding but reduces the catalytic efficiency of the enzyme. nih.gov

Uncompetitive inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex. This type of inhibition leads to a decrease in both the apparent V_max and the apparent K_m.

The expected kinetic outcomes for these inhibition types when using this compound as the substrate are summarized below:

| Inhibition Type | Apparent K_m | Apparent V_max |

| Non-competitive | Unchanged | Decreases |

| Uncompetitive | Decreases | Decreases |

| This table illustrates the expected changes in kinetic parameters for non-competitive and uncompetitive inhibition. Specific studies detailing these inhibition mechanisms with this compound as the substrate were not identified in the available literature. |

Competitive Inhibition Mechanisms

Characterization of Neuraminidase Substrate Specificity Using this compound

While this compound is a synthetic substrate, its use in comparative studies can reveal important aspects of a neuraminidase's substrate specificity.

A hypothetical comparison of hydrolysis rates might be presented as follows:

| Neuraminidase Isoform | Relative Hydrolysis Rate (%) |

| Human NEU1 | Data not available |

| Human NEU2 | Data not available |

| Human NEU3 | Data not available |

| Human NEU4 | Data not available |

| This table is a template to show how differential hydrolysis rates could be presented. Specific comparative data for this compound were not found in the reviewed literature. |

Neuraminidases are known to have preferences for the type of glycosidic linkage that connects the sialic acid to the adjacent sugar residue, most commonly α2,3, α2,6, or α2,8 linkages. nacalai.com The this compound substrate possesses an α-linkage. To investigate linkage specificity, its hydrolysis rate would be compared to that of other synthetic substrates where the sialic acid is attached via different linkages. For example, a neuraminidase that preferentially cleaves α2,3 linkages might show a higher rate of hydrolysis with a substrate containing this bond compared to an α2,6-linked substrate. While the principle is established, specific studies detailing such comparisons with this compound were not found.

Applications of Cf3mu Neu5ac Sodium Salt in Contemporary Research

Biochemical Characterization of Novel Neuraminidases from Diverse Biological Sources

The identification and characterization of new neuraminidases, also known as sialidases, from various organisms are crucial for understanding their physiological roles and potential as drug targets. CF3MU-Neu5Ac Sodium Salt serves as a highly sensitive substrate for this purpose. When the enzyme cleaves the sialic acid moiety from the non-fluorescent CF3MU-Neu5Ac, it releases the highly fluorescent 4-trifluoromethyl-7-hydroxycoumarin (CF3MU). The rate of fluorescence increase is directly proportional to the neuraminidase activity, allowing for precise measurement of kinetic parameters.

Researchers utilize this substrate to determine key biochemical properties of newly isolated neuraminidases, such as their specific activity, pH optimum, and kinetic constants (Km and Vmax). The low pKa of the trifluoromethylumbelliferyl fluorophore makes the assay less susceptible to pH changes, which is a significant advantage when characterizing enzymes from diverse sources with varying optimal pH ranges.

Discovery and Development of Potent and Selective Neuraminidase Modulators

Neuraminidases are critical virulence factors for many pathogens, including influenza viruses, and are also implicated in various human diseases. Therefore, the discovery of potent and selective inhibitors of these enzymes is a major focus of pharmaceutical research. This compound is instrumental in high-throughput screening (HTS) campaigns designed to identify novel neuraminidase inhibitors.

In these assays, a constant concentration of the target neuraminidase and the CF3MU-Neu5Ac substrate are incubated with a library of potential inhibitory compounds. A reduction in the rate of fluorescence generation compared to a control without the compound indicates inhibitory activity. This method allows for the rapid screening of thousands of compounds, facilitating the identification of promising lead candidates for drug development. The sensitivity of the substrate enables the use of low enzyme concentrations, which is often a critical factor in HTS.

Real-Time Monitoring of Neuraminidase Activity in Cellular and Tissue Models

Understanding the dynamics of neuraminidase activity within a biological context is essential for elucidating its function. This compound allows for the real-time monitoring of neuraminidase activity directly in living cells and tissue preparations. The substrate can be introduced into the cellular environment, and the resulting fluorescence can be measured over time using techniques like fluorescence microscopy or plate-based fluorometry.

This application provides valuable insights into how neuraminidase activity is regulated under different physiological or pathological conditions. For instance, researchers can study the modulation of endogenous neuraminidase activity in response to external stimuli or in disease models, offering a dynamic view of enzymatic function that is not possible with endpoint assays.

Investigating the Role of Neuraminidases in Biological Processes and Disease Models

The aberrant activity of human neuraminidases is linked to several pathological conditions. This compound is a key reagent for investigating the role of these enzymes in various biological processes and disease models. By measuring neuraminidase activity in patient-derived samples or in animal models of disease, researchers can correlate enzyme activity with disease progression and severity.

For example, studies have utilized this substrate to quantify neuraminidase activity in cancer cell lines or in tissues from models of neurodegenerative disorders. This information helps to unravel the complex roles of sialic acid metabolism in disease and to validate neuraminidases as potential therapeutic targets.

Integration into Multiplexed Enzymatic Assays

In systems biology and multi-omic studies, there is a growing need to measure the activity of multiple enzymes simultaneously. The distinct spectral properties of the CF3MU fluorophore allow for the integration of the neuraminidase assay using this compound into multiplexed formats.

Synthesis and Purity Assessment of Cf3mu Neu5ac Sodium Salt for Academic Research

Academic Synthetic Methodologies for CF3MU-Neu5Ac Sodium Salt

The generation of this compound for academic research purposes can be achieved through chemical synthesis or chemoenzymatic approaches, each offering distinct advantages.

Chemical Synthesis Routes

The direct chemical synthesis of this compound has been successfully demonstrated and remains a primary method for its preparation. A notable route involves the glycosylation of 4-trifluoromethylumbelliferone with a protected N-acetylneuraminic acid (Neu5Ac) derivative.

A key publication by Engstler et al. in 1997 detailed the chemical synthesis of the non-salt form, 4-trifluoromethylumbelliferyl-α-D-N-acetylneuraminic acid (CF3MU-Neu5Ac), for its use as a highly sensitive fluorogenic substrate for various sialidases. nih.gov The general principle of such syntheses often relies on the Koenigs-Knorr reaction or related glycosylation methods. wikipedia.orglibretexts.org In a typical Koenigs-Knorr type synthesis, a glycosyl halide of the protected sialic acid is reacted with the alcohol (the hydroxyl group of 4-trifluoromethylumbelliferone) in the presence of a promoter, such as a silver or mercury salt. wikipedia.orgnih.gov

The synthesis can be conceptualized in the following stages:

Protection of N-acetylneuraminic acid: The carboxyl and hydroxyl groups of Neu5Ac are protected to prevent side reactions. This often involves acetylation and esterification.

Formation of a Glycosyl Donor: The protected Neu5Ac is converted into a reactive glycosyl donor, for instance, a glycosyl halide (e.g., bromide or chloride).

Glycosylation: The glycosyl donor is reacted with 4-trifluoromethylumbelliferone. The reaction conditions, including the choice of promoter (e.g., silver carbonate, silver triflate) and solvent, are optimized to favor the formation of the desired α-anomer. wikipedia.orgresearchgate.net

Deprotection: The protecting groups are removed from the sialic acid moiety to yield CF3MU-Neu5Ac.

Salt Formation: The final step involves the conversion of the carboxylic acid to its sodium salt, typically by treatment with a sodium base like sodium hydroxide (B78521) or sodium methoxide (B1231860), followed by lyophilization.

A representative reaction scheme is the coupling of a protected sialic acid donor with the sodium salt of 4-trifluoromethylumbelliferone (CF3MU-Na) in a suitable solvent like dry dimethylformamide (DMF). Subsequent purification is typically achieved through silica (B1680970) gel column chromatography.

| Reaction Step | Key Reagents and Conditions | Purpose |

| Glycosylation | Protected Neu5Ac donor, 4-Trifluoromethylumbelliferone, Promoter (e.g., Ag₂CO₃, TMSOTf) | Formation of the glycosidic linkage |

| Deprotection | e.g., Sodium methoxide in methanol | Removal of acetyl and ester protecting groups |

| Salt Formation | Sodium hydroxide or sodium bicarbonate solution | Conversion to the water-soluble sodium salt |

| Purification | Silica gel chromatography, Ion-exchange chromatography | Isolation of the pure compound |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods provide an alternative strategy, leveraging the high stereospecificity of enzymes to construct the core sialic acid structure, which can then be chemically coupled to the fluorophore. wikipedia.orgescholarship.org These approaches are particularly advantageous for producing derivatives of N-acetylneuraminic acid. escholarship.org

A common chemoenzymatic route involves the use of N-acetylneuraminate lyase (NAL), a class I aldolase. nih.gov NAL catalyzes the reversible aldol (B89426) condensation of N-acetyl-D-mannosamine (ManNAc) and pyruvate (B1213749) to form Neu5Ac. nih.gov This enzymatic step offers excellent control over the stereochemistry of the sialic acid backbone.

Further enzymatic steps can be employed to create activated sugar donors. For instance, CMP-sialic acid synthetase can convert the enzymatically synthesized Neu5Ac into CMP-Neu5Ac, an activated donor for sialyltransferases. escholarship.org While direct enzymatic glycosylation of 4-trifluoromethylumbelliferone is not a standard reported method, the chemoenzymatically produced Neu5Ac serves as a key intermediate for subsequent chemical glycosylation as described in the section above.

The general workflow for a chemoenzymatic approach is as follows:

Enzymatic Synthesis of Neu5Ac: N-acetyl-D-mannosamine and pyruvate are reacted in the presence of N-acetylneuraminate lyase.

Purification of Neu5Ac: The enzymatically synthesized Neu5Ac is purified from the reaction mixture.

Chemical Glycosylation: The purified Neu5Ac is then used in a chemical glycosylation reaction with 4-trifluoromethylumbelliferone as previously described.

| Enzyme | Substrates | Product | Role in Synthesis |

| N-acetylneuraminate lyase (NAL) | N-acetyl-D-mannosamine, Pyruvate | N-acetylneuraminic acid (Neu5Ac) | Stereospecific synthesis of the core sialic acid structure. nih.gov |

| CMP-sialic acid synthetase | Neu5Ac, CTP | CMP-Neu5Ac | Formation of an activated sugar donor for potential enzymatic sialylation. escholarship.org |

Analytical Techniques for Purity and Identity Verification

To ensure the quality of this compound for research, rigorous analytical methods are employed to assess its purity and confirm its chemical identity.

Chromatographic Methods for Compound Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for evaluating the purity of this compound. Given the polar nature of the compound, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a particularly powerful method. nih.govoup.comresearchgate.netthermofisher.com This technique allows for the separation and quantification of sialic acids and their derivatives without the need for derivatization. researchgate.netthermofisher.com

A typical HPAEC-PAD setup for analyzing sialic acid derivatives involves a specialized carbohydrate column, such as a Dionex CarboPac™ PA1, and a gradient elution system. nih.gov The mobile phase often consists of an aqueous solution of sodium hydroxide with an increasing gradient of sodium acetate (B1210297). nih.gov

| Parameter | Typical Conditions for HPAEC-PAD Analysis |

| Column | Dionex CarboPac™ PA1 (or similar anion-exchange column) nih.gov |

| Mobile Phase | A: 100 mM Sodium Hydroxide; B: 1 M Sodium Acetate in 100 mM NaOH nih.gov |

| Gradient | Linear gradient of sodium acetate (e.g., 20 to 150 mM over 40 minutes) nih.gov |

| Flow Rate | ~1.0 mL/min nih.gov |

| Detection | Pulsed Amperometric Detection (PAD) |

| Expected Outcome | A single major peak corresponding to the pure compound, with minimal impurity peaks. |

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are used to elucidate the detailed structure, including the stereochemistry of the glycosidic bond and the integrity of the sialic acid and trifluoromethylumbelliferone moieties. While specific spectral data for this compound is not widely published, the expected chemical shifts can be inferred from related structures. For example, diagnostic protons in the sialic acid moiety would confirm its presence and linkage. acs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation analysis. chemguide.co.uk For this compound (C₂₁H₂₁F₃NNaO₁₁), the expected molecular weight is approximately 543.38 g/mol . nih.gov Electrospray ionization (ESI) is a common technique for analyzing such compounds. The fragmentation pattern in MS/MS analysis would be expected to show characteristic losses, such as the loss of the trifluoromethylumbelliferone group, water, and fragments corresponding to the sialic acid ring. nih.govresearchgate.net

| Analytical Technique | Parameter | Expected Result for this compound |

| Mass Spectrometry | Molecular Formula | C₂₁H₂₁F₃NNaO₁₁ nih.gov |

| Molecular Weight | ~543.38 g/mol nih.gov | |

| Expected m/z (ESI-) | [M-Na]⁻ at ~520.1 | |

| Key Fragment Ions | Ions corresponding to the trifluoromethylumbelliferyl anion and fragments of the sialic acid moiety. nih.gov | |

| ¹H-NMR | Diagnostic Signals | Resonances characteristic of the trifluoromethylumbelliferone and N-acetylneuraminic acid protons. |

| ¹³C-NMR | Diagnostic Signals | Carbon signals corresponding to the trifluoromethyl group, the coumarin (B35378) core, and the sialic acid backbone. |

| Fluorimetry | Excitation/Emission | Excitation ~365 nm, Emission ~445 nm (for the cleaved 4-trifluoromethylumbelliferone). |

Research-Grade Storage and Handling Considerations for this compound

The stability of fluorogenic substrates like this compound is paramount for obtaining reproducible kinetic data. Proper storage and handling are therefore critical.

Storage:

Temperature: The compound should be stored in a freezer at temperatures between -20°C and -80°C for long-term stability.

Light Sensitivity: As a fluorogenic compound, it is sensitive to light. It should be stored in amber or other opaque vials to protect it from photodecomposition. labtag.comcamlab.co.uk If stored in clear vials, they should be wrapped in aluminum foil. camlab.co.uk

Moisture: The compound is hygroscopic and should be stored in a desiccated environment to prevent degradation.

Handling:

Advanced Research Perspectives and Future Development with Cf3mu Neu5ac Sodium Salt

Development of Next-Generation Fluorogenic Sialidase Substrates

The success of CF3MU-Neu5Ac sodium salt has spurred the development of new and improved fluorogenic substrates for sialidase activity. nih.govnih.gov A key advantage of CF3MU-Neu5Ac is that its fluorescence is not pH-dependent, unlike its predecessor 4-methylumbelliferyl-α-D-N-acetylneuraminic acid (MU-Neu5Ac), which requires a pH shift to 10 for full fluorescence. oup.com This characteristic makes CF3MU-Neu5Ac highly suitable for high-throughput screening and kinetic analyses in microtiter plates. oup.com

Researchers are now focusing on creating substrates with even greater sensitivity and specificity. For instance, novel fluorescent substrates based on benzothiazolylphenol (BTP-Neu5Ac) have been developed for the highly sensitive and specific visualization of sialidase activity in living mammalian tissues. nih.govplos.org These next-generation probes are designed to overcome the limitations of existing substrates, such as low sensitivity, which has historically hindered the study of eukaryotic sialidases that are often expressed at low levels. nih.govnih.gov The goal is to develop probes that can differentiate between various sialidase isoenzymes, providing more precise tools for diagnostics and research. researchgate.net

| Substrate | Key Feature | Application |

| This compound | High sensitivity, pH-independent fluorescence nih.govoup.com | Detection of poorly expressed sialidases, in vivo examination nih.gov |

| BTP-Neu5Ac | High sensitivity and specificity in living tissues nih.govplos.org | Visualization of sialidase activity in brain slices and cancer cells nih.govplos.org |

| DFSA | Mechanism-based irreversible inhibitor pnas.org | Influenza infection demonstration, drug susceptibility diagnosis pnas.org |

Integration of this compound into Live-Cell Imaging Applications

Live-cell imaging allows for the real-time visualization of biological processes in their native environment. The integration of fluorogenic substrates like this compound has revolutionized the study of sialidase activity within living cells. optica.org Previously, detecting sialidase activity often required the destruction of cellular material. optica.org However, substrates like CF3MU-Neu5Ac enable the visualization and estimation of sialidase activity in intact, living cells, providing valuable information on the enzyme's localization and activity in different intracellular compartments. nih.govoptica.org

This technology has been instrumental in demonstrating increased sialidase activity in apoptotic cells compared to viable ones. optica.org Furthermore, the development of cell-permeable probes, such as the ester-protected analog of alkyne-hinged 3-fluorosialyl fluoride (B91410) (PDFSA), allows for the in-situ imaging of changes in sialidase activity. pnas.org These advancements are crucial for understanding the role of sialidases in various physiological and pathological processes, including cell differentiation, immune function, and cancer. nih.gov The ability to visualize these processes as they happen opens new avenues for research into disease mechanisms and therapeutic interventions.

High-Content Screening for Neuraminidase-Modulating Compounds

The need for new antiviral drugs, particularly for influenza, has driven the development of high-throughput screening (HTS) assays to identify novel neuraminidase inhibitors. nih.govmdpi.com Neuraminidase is a key enzyme for many pathogens, including viruses and bacteria, making it an attractive target for therapeutic intervention. nih.govpnas.org Fluorogenic substrates like CF3MU-Neu5Ac and its counterparts are central to these screening efforts. rsc.orgcornell.edu

These assays are typically performed in a microplate format and measure the inhibition of neuraminidase activity by monitoring the fluorescence produced from the cleavage of the substrate. nih.govnih.gov This method is rapid, sensitive, and suitable for screening large libraries of compounds to identify potential drug candidates. nih.govrsc.org For example, a continuous fluorimetric assay using a similar substrate has been successfully used for the high-throughput screening of inhibitors of trans-sialidase from Trypanosoma cruzi, the parasite that causes Chagas disease. cornell.eduresearchgate.net The development of robust and affordable HTS assays is critical for accelerating the discovery of new drugs to combat infectious diseases.

| Assay Type | Key Feature | Application |

| Fluorimetric Assay | Rapid, sensitive, high-throughput nih.gov | Screening for neuraminidase inhibitors nih.govnih.gov |

| Chemiluminescence Assay | Higher sensitivity than fluorimetric assays researchgate.net | Evaluating susceptibility of clinical isolates to inhibitors researchgate.net |

| Cell-Based Replication Assay | Allows for simultaneous evaluation of drug toxicity nih.gov | Identification of inhibitors targeting viral or host factors nih.gov |

Contribution to Glycoscience and Glycobiology Methodologies

The study of glycans and their role in biological systems, known as glycoscience and glycobiology, has been significantly advanced by the development of new tools and methods. nih.govtechnologynetworks.com The use of structurally defined carbohydrates and sensitive detection methods has fueled interest in the therapeutic applications of glycans. nih.gov this compound and other fluorogenic substrates have become invaluable tools in this field. nih.govnih.gov

These substrates have enabled a more detailed understanding of the substrate specificities of different sialidases, which is crucial for designing selective inhibitors. nih.govresearchgate.net For example, studies have shown that human and bacterial sialidases have different tolerances for modifications on the sialic acid molecule. researchgate.net This knowledge is being used to develop isoenzyme-specific probes and inhibitors. researchgate.net Furthermore, advancements in analytical techniques like mass spectrometry, coupled with these enzymatic assays, are providing a more comprehensive view of the glycome—the complete set of glycans in an organism. oup.comtandfonline.com This integrated approach is essential for unraveling the complex roles of glycans in health and disease. technologynetworks.comacs.org

Q & A

Q. What are the standard laboratory methods for synthesizing CF3MU-Neu5Ac Sodium Salt?

Methodological Answer: Synthesis typically involves neutralization reactions between the parent acid (CF3MU-Neu5Ac) and sodium carbonate or hydroxide. Key steps include:

- Precipitation : Gradual addition of sodium carbonate to the acid solution under controlled pH monitoring .

- Crystallization : Slow evaporation or cooling to isolate the salt.

- Purity checks : Recrystallization in aqueous or organic solvents to remove impurities. For reproducibility, document reaction stoichiometry, temperature, and solvent systems (e.g., aqueous vs. ethanol-water mixtures) .

Table 1: Common Reagents and Conditions for Salt Synthesis

| Reagent | Role | Conditions |

|---|---|---|

| CF3MU-Neu5Ac acid | Reactant | Room temperature, pH 7 |

| Sodium carbonate | Base | Gradual addition |

| Distilled water | Solvent | Stirring for 1–2 hours |

Q. How can researchers assess the solubility and stability of this compound in aqueous solutions?

Methodological Answer:

- Solubility testing : Prepare serial dilutions in buffers (pH 4–9) and measure saturation points via gravimetric analysis or UV-Vis spectroscopy .

- Stability assays : Monitor degradation under varying temperatures (4°C, 25°C, 37°C) using HPLC to track intact compound levels over time .

- pH dependency : Use litmus tests or pH meters to correlate solubility with ionic strength .

Q. What qualitative tests are essential for confirming the presence of sodium ions in this compound?

Methodological Answer:

- Flame test : A yellow-orange flame indicates sodium ions.

- Precipitation : Add saturated potassium pyroantimonate solution; white precipitate confirms Na⁺ .

- Cross-verification : Combine with anion-specific tests (e.g., NMR for Neu5Ac moiety) to ensure salt integrity .

Advanced Research Questions

Q. What advanced spectroscopic techniques are recommended for structural elucidation of this compound?

Methodological Answer:

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm the Neu5Ac backbone and trifluoromethyl (CF₃) group integration .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- Infrared (IR) spectroscopy : Identify carboxylate (COO⁻) and CF₃ vibrational bands .

Table 2: Key Spectral Signatures

| Technique | Expected Peaks | Purpose |

|---|---|---|

| ¹H NMR | δ 3.5–4.5 ppm (sialic acid protons) | Confirm sugar moiety |

| HRMS | m/z = [M+Na]⁺ | Validate molecular formula |

| IR | 1650 cm⁻¹ (C=O stretch) | Detect carboxylate groups |

Q. How should researchers resolve contradictory data in this compound’s reactivity across studies?

Methodological Answer:

- Systematic variable control : Replicate experiments under identical conditions (pH, temperature, solvent purity) .

- Meta-analysis : Compare methodologies from conflicting studies (e.g., reagent grades, reaction times) to identify confounding factors .

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in water) to trace reaction pathways and identify intermediates .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Vary parameters like temperature, stirring rate, and base concentration to identify optimal conditions .

- In-line analytics : Implement PAT (Process Analytical Technology) tools for real-time pH and crystallization monitoring .

- Scale-up protocols : Maintain geometric similarity between lab and pilot-scale reactors to ensure consistent mixing and heat transfer .

Methodological Best Practices

- Contaminant avoidance : Use HPLC-grade solvents and pre-washed glassware to prevent cross-contamination .

- Data documentation : Adopt standardized templates for recording reaction conditions, yields, and analytical results (see Table 1 ) .

- Ethical compliance : Ensure institutional review for studies involving biological interactions, referencing guidelines from and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.